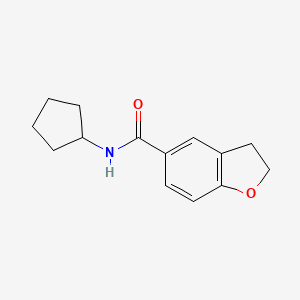
N-cyclopentyl-2,3-dihydro-1-benzofuran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,3-dihydro-1-benzofuran-5-carboxamide, commonly known as CBDP, is an organic compound that belongs to the benzofuran class of chemicals. It is a synthetic compound that has been widely studied for its medicinal properties. CBDP is a potent inhibitor of the human fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate various physiological processes.
Mecanismo De Acción
CBDP exerts its pharmacological effects by inhibiting N-cyclopentyl-2,3-dihydro-1-benzofuran-5-carboxamide, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids act on cannabinoid receptors in the body, which are involved in various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
CBDP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve cognitive function, and have a calming effect on the nervous system. CBDP has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBDP in lab experiments is its high potency and selectivity for N-cyclopentyl-2,3-dihydro-1-benzofuran-5-carboxamide inhibition. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of CBDP is its relatively short half-life in vivo, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on CBDP. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another area of research is the development of novel N-cyclopentyl-2,3-dihydro-1-benzofuran-5-carboxamide inhibitors based on the structure of CBDP. Additionally, further studies are needed to explore the long-term effects of CBDP and its potential side effects.
Métodos De Síntesis
The synthesis of CBDP involves the reaction of cyclopentanone with 2,3-dihydrobenzofuran in the presence of a Lewis acid catalyst, followed by the addition of an amine to form the carboxamide. The resulting compound is purified using column chromatography and characterized using spectroscopic techniques.
Aplicaciones Científicas De Investigación
CBDP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective properties. CBDP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, CBDP has been found to have a positive effect on various neurological disorders, including epilepsy, multiple sclerosis, and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclopentyl-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-12-3-1-2-4-12)11-5-6-13-10(9-11)7-8-17-13/h5-6,9,12H,1-4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQFILXHELEKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylfuran-3-carboxamide](/img/structure/B7503154.png)
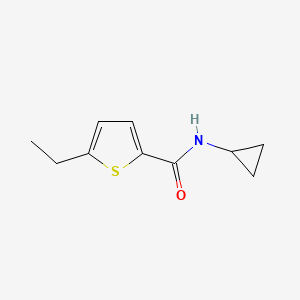
![2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7503162.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7503165.png)
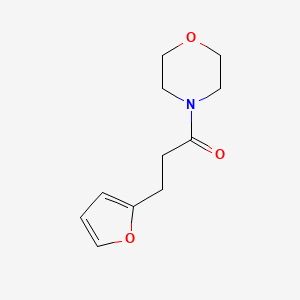
![4-[2-[(2-Methyl-2-phenylpropanoyl)amino]ethyl]benzoic acid](/img/structure/B7503173.png)
![5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid](/img/structure/B7503181.png)
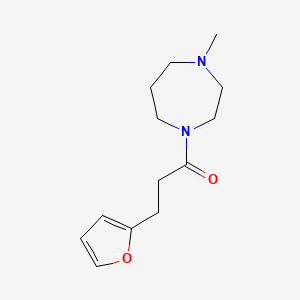
![2-cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7503184.png)
![1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea](/img/structure/B7503194.png)
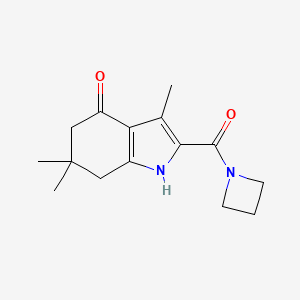
![3-[2-(Benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7503213.png)

![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2H-chromene-3-carboxamide](/img/structure/B7503244.png)
